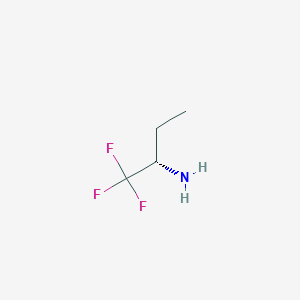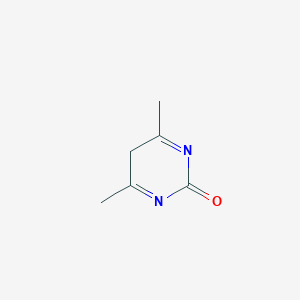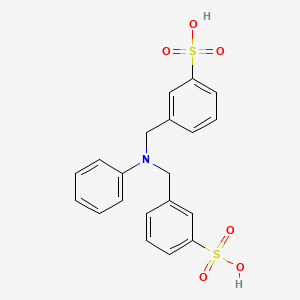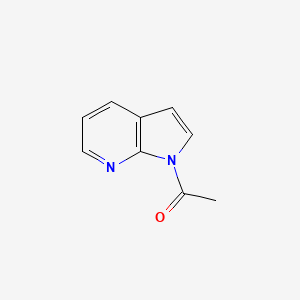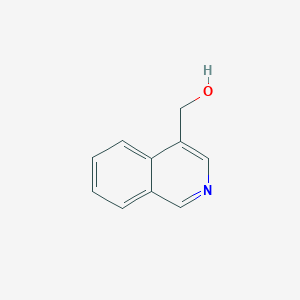
(Isoquinolin-4-yl)méthanol
Vue d'ensemble
Description
“(Isoquinolin-4-yl)methanol” is a chemical compound with the molecular formula C10H9NO and a molecular weight of 159.19 g/mol . It is manufactured by Casno Chemicals and is used in various industries due to its precise pH value, accurate composition, and longer shelf life .
Synthesis Analysis
The synthesis of “(Isoquinolin-4-yl)methanol” involves a Goldberg–Ullmann-type coupling reaction with appropriate amides in the presence of copper(I) iodide. The process involves the use of 4-Isoquinolinecarboxaldehyde (1 mmole) dissolved in anhydrous THF (50 mL) and treated with borane-methyl sulfide (0.3 mmoles) at 0° C for 0.5-1 h.Molecular Structure Analysis
The molecular structure of “(Isoquinolin-4-yl)methanol” is based on the isoquinoline scaffold, which is a heterocyclic aromatic organic compound. It consists of a benzene ring fused to a pyridine ring .Physical and Chemical Properties Analysis
“(Isoquinolin-4-yl)methanol” is a chemical compound with a molecular weight of 159.18 g/mol . Further physical and chemical properties are not explicitly mentioned in the search results.Applications De Recherche Scientifique
Synthèse des alcaloïdes d'isoquinoléine
(Isoquinolin-4-yl)méthanol : est un élément crucial dans la synthèse des alcaloïdes d'isoquinoléine, qui sont importants en raison de leurs activités biologiques variées. Ces composés servent de composants clés dans les médicaments anticancéreux et antipaludiques. Le développement de nouvelles méthodes pour la synthèse efficace de l'isoquinoléine et de ses dérivés est un sujet brûlant en chimie organique et médicinale, avec des stratégies allant de la semi-synthèse à la synthèse totale .
Processus sans catalyseur dans l'eau
Le composé joue un rôle dans la synthèse écologiquement responsable des dérivés d'isoquinoléine par des processus sans catalyseur dans l'eau. Cette approche est bénéfique pour réduire l'impact environnemental des synthèses chimiques et est alignée sur les principes de la chimie verte .
Développement de médicaments
En raison de son importance structurelle dans la formation de produits biologiquement actifs, This compound est utilisé dans le développement de médicaments, en particulier dans la création de nouveaux agents thérapeutiques ciblant une variété de maladies .
Industrie des colorants
Le composé est également utilisé dans l'industrie des colorants. Son application dans la synthèse de dérivés d'isoquinoléine chiraux et de sels d'isoquinolinium est susceptible d'attirer l'attention croissante des chercheurs en chimie organique, biologique et médicinale .
Protocoles d'annulation
This compound : est impliqué dans les protocoles d'annulation, qui sont des méthodes efficaces pour la synthèse de composés cycliques. Ces protocoles sont cruciaux pour construire le cycle isoquinolone, une structure importante dans divers composés hétérocycliques azotés présentant des activités biologiques et physiologiques polyvalentes .
Propriétés fluorescentes
Les dérivés d'isoquinoléine, y compris ceux dérivés de This compound, sont étudiés pour leurs propriétés fluorescentes. Cela les rend précieux dans le développement de sondes fluorescentes et de matériaux pour des applications d'imagerie biologique .
Orientations Futures
Isoquinolones, including “(Isoquinolin-4-yl)methanol”, have versatile biological and physiological activities, and their synthetic methods have been greatly developed recently . Future research may focus on further developing the synthesis methods and exploring the biological activities of these compounds .
Mécanisme D'action
Target of Action
(Isoquinolin-4-yl)methanol is a derivative of isoquinoline, a nitrogen-containing heterocyclic compound . Isoquinoline alkaloids are known to demonstrate a wide range of biological activities . .
Mode of Action
Isoquinoline derivatives are known to participate in both electrophilic and nucleophilic substitution reactions . They are also known to interact with cells and have been associated with bioassay activities .
Biochemical Pathways
Isoquinoline derivatives are known to affect various biological and pharmacological activities . They are components of anti-cancer, anti-malarial, and other drugs .
Result of Action
Isoquinoline derivatives are known to exhibit a broad range of biological activities, including antibacterial, antifungal, antimalarial, anthelmintic, anticonvulsant, cardiotonic, anti-inflammatory, and analgesic activities .
Propriétés
IUPAC Name |
isoquinolin-4-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c12-7-9-6-11-5-8-3-1-2-4-10(8)9/h1-6,12H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWTIYWBQFLATTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC=C2CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40508752 | |
| Record name | (Isoquinolin-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40508752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73048-60-9 | |
| Record name | (Isoquinolin-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40508752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | isoquinolin-4-ylmethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-chlorobenzo[b]thiophen-3(2H)-one](/img/structure/B1611075.png)

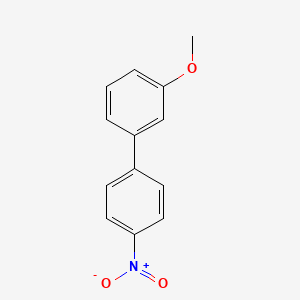
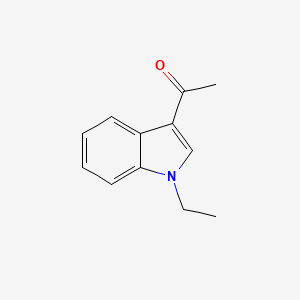
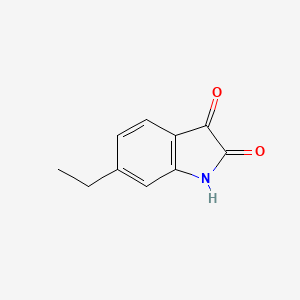
![Thieno[2,3-B]pyridin-6-amine](/img/structure/B1611086.png)

![6-Methoxy-2-(p-tolyl)benzo[d]thiazole](/img/structure/B1611090.png)
